molecular formula C4H4ClN3O B1388691 4-chloro-1H-pyrazole-5-carboxamide CAS No. 33064-37-8

4-chloro-1H-pyrazole-5-carboxamide

Cat. No.: B1388691
CAS No.: 33064-37-8
M. Wt: 145.55 g/mol
InChI Key: BSRADBHDGBSUDE-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a five-membered heterocyclic compound. Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . They are often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family due to their utility in organic synthesis . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The synthesis methods of pyrazole derivatives are diverse, and a huge variety of synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by 1H NMR, mass spectrometry, and elemental analysis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. For instance, a series of novel 1H-pyrazole-5-carboxamide compounds were synthesized, and their insecticidal activities against Aphis fabae were evaluated . The compounds were found to be active against Aphis fabae .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be computed .

Scientific Research Applications

Functionalization and Chemical Reactivity

4-chloro-1H-pyrazole-5-carboxamide is involved in various functionalization reactions. For instance, it can undergo transformations into different chemical structures through reactions with other compounds, demonstrating its versatility in synthetic chemistry. This has been observed in studies where 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Insecticidal Applications

This compound derivatives have shown potential in the field of agriculture as insecticides. A study involving the synthesis of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed good insecticidal activities against various lepidopteran pests, suggesting their utility in pest management (Wu et al., 2017).

Antimycobacterial Properties

Compounds derived from this compound have shown significant in vitro activity against Mycobacterium tuberculosis, indicating their potential application in treating tuberculosis. The structure-activity relationship of these compounds has been explored, revealing insights into their antimycobacterial properties (Zítko et al., 2013).

Antitumor Activities

Research on pyrazole carboxamide derivatives has highlighted their potential in cancer therapy. For example, synthesized pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides exhibited in vitro antitumor activities against various human cancer cell lines. This suggests their role in the development of new antitumor agents (Hafez et al., 2013).

Future Directions

Pyrazole derivatives, including 4-chloro-1H-pyrazole-5-carboxamide, continue to attract attention due to their interesting pharmacological properties . Future research may focus on designing and synthesizing new pyrazole derivatives with enhanced bioactivity, as well as exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

4-chloro-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as adenosine deaminase, which is involved in purine metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and impact cell function. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, it acts as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This inhibition can lead to changes in gene expression and cellular function, as the availability of nucleotides is crucial for various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the levels of metabolites such as adenosine and uric acid . These interactions can affect metabolic flux and alter the balance of metabolites within cells, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Its subcellular localization can also affect its stability and degradation, impacting its overall biological activity.

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRADBHDGBSUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298233
Record name 4-Chloro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33064-37-8
Record name 4-Chloro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33064-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazole-5-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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